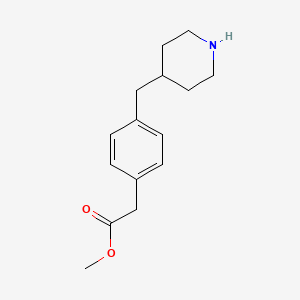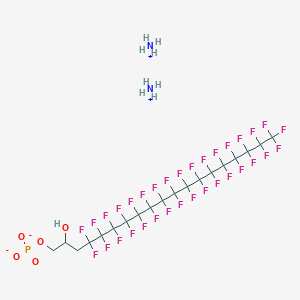![molecular formula C10H9BrOS B12840994 (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a bromine atom at the 5-position and a methyl group at the 7-position, along with a methanol group at the 2-position, makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol typically involves the bromination of 7-methylbenzo[b]thiophene followed by the introduction of a methanol group at the 2-position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: The major products include (5-Bromo-7-methylbenzo[b]thiophen-2-yl)formaldehyde and (5-Bromo-7-methylbenzo[b]thiophen-2-yl)carboxylic acid.
Reduction: The major product is 7-methylbenzo[b]thiophen-2-ylmethanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-7-methylbenzo[b]thiophen-2-yl)methanol or (5-Methylthio-7-methylbenzo[b]thiophen-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Compounds containing the benzo[b]thiophene moiety have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine
The compound is investigated for its potential therapeutic applications. Derivatives of benzo[b]thiophene are being explored as drug candidates for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
Wirkmechanismus
The mechanism of action of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-fluorophenyl)benzo[b]thiophen-2-ylmethanol
- (5-Chloro-7-methylbenzo[b]thiophen-2-yl)methanol
- (5-Iodo-7-methylbenzo[b]thiophen-2-yl)methanol
Uniqueness
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is unique due to the specific positioning of the bromine and methyl groups on the benzo[b]thiophene ring This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications
Eigenschaften
Molekularformel |
C10H9BrOS |
|---|---|
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
(5-bromo-7-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrOS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
DEQGPNKHEQEURT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1SC(=C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


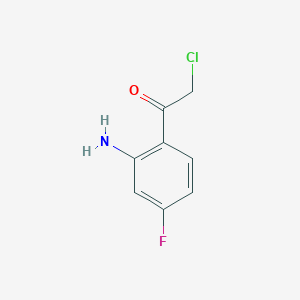
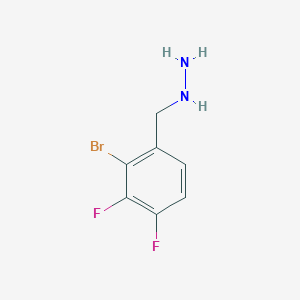
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
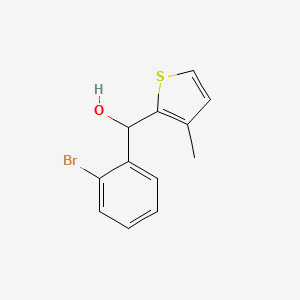
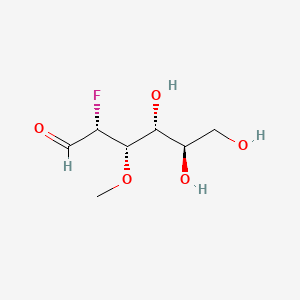


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
